4-(苄基(甲基)氨基)丁烷-2-酮

描述

The compound "4-(Benzyl(methyl)amino)butan-2-one" is a chemical of interest in various fields of chemistry and medicine. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of various reagents. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of a triazinone with carbon disulfide and benzyl bromide in a water/pyridine mixture . Similarly, the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base by catalytic hydrogenation over palladium on carbon in various solvents under mild conditions shows the versatility of benzylamino compounds and the potential for synthesizing related structures .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy, as well as computational methods like density functional theory (DFT). For example, the structures of some azo-benzoic acids were confirmed using these methods, and the molecular structures and geometries were optimized using the B3LYP density functional theory method . This suggests that similar methods could be employed to analyze the molecular structure of "4-(Benzyl(methyl)amino)butan-2-one".

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from the reactions they undergo. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been shown to be reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids . This indicates that "4-(Benzyl(methyl)amino)butan-2-one" may also participate in various chemical reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be deduced from their synthesis and molecular structure. For example, the compound synthesized in crystallizes in the monoclinic space group and has a calculated density. The extensive intermolecular hydrogen bonding and pi-pi stacking interactions contribute to the stability of the structure. These properties are crucial for understanding the behavior of "4-(Benzyl(methyl)amino)butan-2-one" in different environments and could be similar due to the presence of the benzylamino group.

科学研究应用

生物技术应用

真菌产生的次级代谢物,包括 4-(N-甲基-N-苯氨基)丁烷-2-酮,具有重要的生物技术应用。对曲霉 gorakhpurensis的一项研究表明,该化合物对细菌和真菌表现出很强的抑制活性。此外,在对斜纹夜蛾幼虫的生物测定中,它显示出显着的杀幼虫活性,表明在农业害虫控制应用中具有潜力 (Busi 等人,2009).

光聚合

4-(苄基(甲基)氨基)丁烷-2-酮衍生物已在光聚合领域得到探索。一项研究引入了一种带有连接到氨氧基官能团的生色团的烷氧胺,在紫外线照射下产生烷基和亚硝基自由基方面显示出有希望的结果。该化合物展示了作为硝氧介导光聚合中的光引发剂的潜力,突出了其在材料科学和光聚合技术中的相关性 (Guillaneuf 等人,2010).

化学合成和分子建模

4-(苄基(甲基)氨基)丁烷-2-酮在各种化合物的合成中也具有重要意义。例如,它的衍生物已被用于制造新的联吡唑衍生物,并使用密度泛函理论 (DFT) 研究了它们的作为缓蚀剂的潜力 (Wang 等人,2006)。此外,合成了该化合物的苄胺衍生物,并评估了它们对单胺氧化酶的抑制活性,并进行了分子对接和动力学模拟以评估它们的结合相互作用 (Ahmad 等人,2018).

香料合成

在香料工业中,4-(苄基(甲基)氨基)丁烷-2-酮的衍生物因其芳香特性而被合成。例如,四亚甲基二亚乙二胺与 4-苯基丁烷-2-酮缩合,产生了 1-苄基-3,6-二氮杂螺金刚烷-9-酮等香料化合物 (Kuznetsov 等人,2015).

酶促动力学拆分

在生化研究中,4-(苄基(甲基)氨基)丁烷-2-酮及其类似物已被用于伯胺的酶促动力学拆分。该过程使用 CAL-B 催化,证明了该化合物在选择性合成对映体纯化合物中的重要性 (Nechab 等人,2007).

安全和危害

The compound is classified as harmful, with hazard statements H302, H315, H319, H335 indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

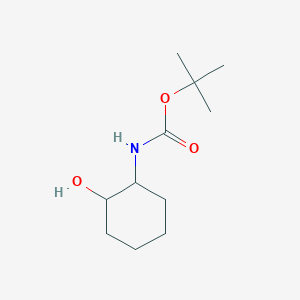

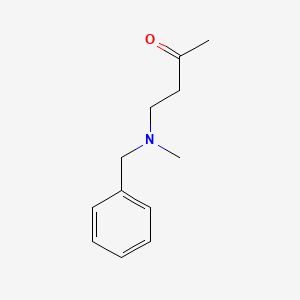

IUPAC Name |

4-[benzyl(methyl)amino]butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-11(14)8-9-13(2)10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXVHCSAINGHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558829 | |

| Record name | 4-[Benzyl(methyl)amino]butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyl(methyl)amino)butan-2-one | |

CAS RN |

16635-00-0 | |

| Record name | 4-[Benzyl(methyl)amino]butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。